The compound 3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. This particular compound is characterized by its complex molecular structure and has garnered interest in scientific research due to its potential applications in pharmacology.
This compound can be classified under the following categories:
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves several methods, including:
For the specific compound in question, a detailed synthetic route would likely involve the introduction of the chloro and fluorobenzyl groups followed by the formation of the oxadiazole moiety through condensation reactions with appropriate precursors.
The molecular structure of 3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFN4O2S |
| Molecular Weight | 432.5 g/mol |
| InChI Key | YBRDDCJVRJJKLQ-UHFFFAOYSA-N |
| SMILES Representation | CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC=C(C=C5)F)C |
The compound is expected to undergo various chemical reactions typical for thieno[2,3-d]pyrimidines, including:
These reactions are important for modifying the compound's properties or synthesizing analogs with enhanced biological activity.
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Casein Kinase 2 (CK2).
The physical and chemical properties of 3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one include:
Further studies are required to elucidate the exact solubility and stability profiles under various conditions.
This compound has potential applications in various scientific fields:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: